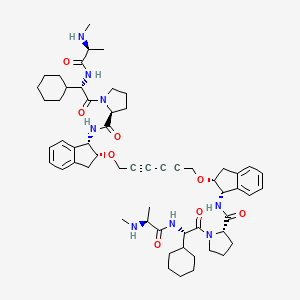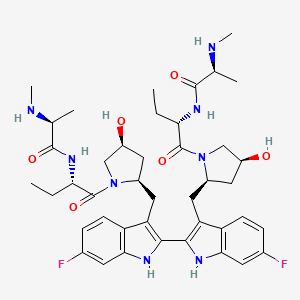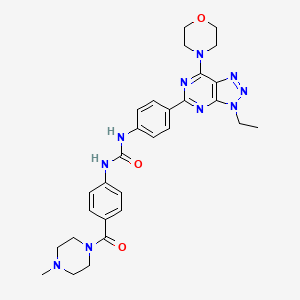
PKI-402
Übersicht
Beschreibung
PKI-402 ist ein selektiver, reversibler, ATP-kompetitiver Inhibitor von Klasse-I-Phosphatidylinositol-3-Kinasen und dem Säugetier-Ziel von Rapamycin. Es ist bekannt für seine potente Antitumoraktivität, insbesondere in humanen Tumorzelllinien, die aus Brust-, Gehirn (Gliom), Pankreas und nicht-kleinzelligem Lungenkrebsgewebe gewonnen wurden .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
This compound wird durch eine Reihe von chemischen Reaktionen synthetisiert, die die Bildung seiner Kernstruktur und die anschließende Funktionalisierung beinhalten. Der Syntheseweg beinhaltet typischerweise die Verwendung verschiedener Reagenzien und Katalysatoren, um die gewünschten chemischen Umwandlungen zu erreichen. Spezifische Details zum Syntheseweg und den Reaktionsbedingungen sind proprietär und werden nicht öffentlich zugänglich gemacht .
Industrielle Produktionsmethoden
Die industrielle Produktion von this compound beinhaltet die Hochskalierung der Laborsynthese in größerem Maßstab, um die Konsistenz und Reinheit des Endprodukts zu gewährleisten. Dieser Prozess erfordert die Optimierung der Reaktionsbedingungen, Reinigungsmethoden und Qualitätskontrollmaßnahmen, um den Industriestandards zu entsprechen .
Chemische Reaktionsanalyse
Arten von Reaktionen
This compound durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff.
Reduktion: Beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff.
Substitution: Beinhaltet die Ersetzung einer funktionellen Gruppe durch eine andere
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel, Reduktionsmittel und Nukleophile. Reaktionsbedingungen wie Temperatur, Druck und Lösungsmittelwahl werden optimiert, um die gewünschten Umwandlungen zu erreichen .
Hauptsächlich gebildete Produkte
Die hauptsächlich aus diesen Reaktionen resultierenden Produkte umfassen verschiedene Derivate von this compound, die unterschiedliche biologische Aktivitäten und Eigenschaften aufweisen können .
Wissenschaftliche Forschungsanwendungen
This compound hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:
Biologie: Untersucht auf seine Auswirkungen auf Zellproliferation, Wachstum, Überleben und Apoptose.
Medizin: Als potenzieller therapeutischer Wirkstoff für verschiedene Krebsarten untersucht, darunter Brust-, Gehirn-, Pankreas- und nicht-kleinzelliger Lungenkrebs
Industrie: Bei der Entwicklung neuer Krebstherapien und als Referenzverbindung in der Medikamentenforschung eingesetzt
Wirkmechanismus
This compound entfaltet seine Wirkung, indem es die Aktivität von Klasse-I-Phosphatidylinositol-3-Kinasen und dem Säugetier-Ziel von Rapamycin hemmt. Diese Hemmung führt zur Unterdrückung von nachgeschalteten Signalwegen, einschließlich der Phosphorylierung von Akt an Threonin 308. Die Hemmung dieser Pfade führt zu reduzierter Zellproliferation, Induktion von Apoptose und Tumorregression .
Wissenschaftliche Forschungsanwendungen
PKI-402 has a wide range of scientific research applications, including:
Biology: Investigated for its effects on cell proliferation, growth, survival, and apoptosis.
Medicine: Explored as a potential therapeutic agent for various cancers, including breast, brain, pancreas, and non-small cell lung cancer
Industry: Utilized in the development of new cancer therapies and as a reference compound in drug discovery
Wirkmechanismus
- By inhibiting phosphorylation of these proteins, especially p-Akt at threonine 308 (T308), PKI-402 disrupts critical signaling pathways involved in cancer progression .
- Additionally, this compound induces apoptosis via the mitochondrial pathway, with the autophagy receptor protein p62 triggering Mcl-1 degradation .
- This compound disrupts this pathway by inhibiting PI3K and mTOR, ultimately affecting downstream cellular processes .
Target of Action
Mode of Action
Biochemical Pathways
Result of Action
Biochemische Analyse
Biochemical Properties
PKI-402 plays a critical role in biochemical reactions by inhibiting class I phosphatidylinositol 3-kinases and mammalian target of rapamycin. This inhibition is achieved through a reversible, ATP-competitive mechanism. This compound interacts with various enzymes and proteins, including phosphatidylinositol 3-kinase-α, phosphatidylinositol 3-kinase-β, phosphatidylinositol 3-kinase-δ, phosphatidylinositol 3-kinase-γ, and mammalian target of rapamycin. The compound’s inhibitory effects on these enzymes lead to the suppression of downstream signaling pathways, particularly the phosphorylation of Akt at threonine 308 .
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. In human tumor cell lines derived from breast, brain (glioma), pancreas, and non-small cell lung cancer tissues, this compound inhibits cell growth and induces apoptosis. The compound influences cell function by suppressing the phosphorylation of key signaling proteins, such as Akt, and inducing the cleavage of poly (ADP-ribose) polymerase, a marker for apoptosis. Additionally, this compound affects cell signaling pathways, gene expression, and cellular metabolism, leading to reduced cell proliferation and increased cell death .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with class I phosphatidylinositol 3-kinases and mammalian target of rapamycin. By competitively inhibiting ATP binding to these enzymes, this compound effectively suppresses their kinase activity. This inhibition leads to a decrease in the phosphorylation of downstream effector proteins, such as Akt, which plays a pivotal role in cell survival and proliferation. Furthermore, this compound induces changes in gene expression, promoting pro-apoptotic pathways and inhibiting cell growth .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In xenograft models of breast, glioma, and non-small cell lung cancer, this compound has demonstrated dose-dependent antitumor activity. At higher doses, such as 100 mg/kg, this compound effectively reduces tumor volume and prevents regrowth for extended periods. At lower doses, the compound’s effects are less pronounced, and tumor regrowth occurs more rapidly. Toxic or adverse effects at high doses have been minimal, with preferential accumulation of this compound in tumor tissue and minimal impact on normal tissues .
Metabolic Pathways
This compound is involved in metabolic pathways related to the phosphatidylinositol 3-kinase/mammalian target of rapamycin signaling axis. The compound interacts with enzymes such as phosphatidylinositol 3-kinase-α, phosphatidylinositol 3-kinase-β, phosphatidylinositol 3-kinase-δ, phosphatidylinositol 3-kinase-γ, and mammalian target of rapamycin, leading to alterations in metabolic flux and metabolite levels. These interactions result in the suppression of key signaling pathways that regulate cell growth, proliferation, and survival .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with various transporters and binding proteins. The compound preferentially accumulates in tumor tissues, where it exerts its inhibitory effects on the phosphatidylinositol 3-kinase/mammalian target of rapamycin signaling pathway. This selective accumulation enhances the therapeutic efficacy of this compound while minimizing its impact on normal tissues .
Subcellular Localization
This compound exhibits specific subcellular localization, which influences its activity and function. The compound is directed to specific compartments or organelles through targeting signals or post-translational modifications. This subcellular localization is crucial for its inhibitory effects on the phosphatidylinositol 3-kinase/mammalian target of rapamycin signaling pathway and its ability to induce apoptosis in tumor cells .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
PKI-402 is synthesized through a series of chemical reactions involving the formation of its core structure and subsequent functionalization. The synthetic route typically involves the use of various reagents and catalysts to achieve the desired chemical transformations. Specific details on the synthetic route and reaction conditions are proprietary and not publicly disclosed .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale, ensuring consistency and purity of the final product. This process requires optimization of reaction conditions, purification methods, and quality control measures to meet industry standards .
Analyse Chemischer Reaktionen
Types of Reactions
PKI-402 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which may have different biological activities and properties .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
PF-04691502: Ein weiterer dualer Inhibitor von Phosphatidylinositol-3-Kinase und dem Säugetier-Ziel von Rapamycin.
PD0325901: Ein selektiver Inhibitor der Mitogen-aktivierten Proteinkinase-Kinase.
Einzigartigkeit von PKI-402
This compound ist einzigartig aufgrund seiner equipotenten Hemmung sowohl von Phosphatidylinositol-3-Kinase als auch dem Säugetier-Ziel von Rapamycin, was es zu einem wertvollen Werkzeug in der Krebsforschung macht. Seine Fähigkeit, Apoptose zu induzieren und das Tumorwachstum in verschiedenen Krebsmodellen zu unterdrücken, unterstreicht sein Potenzial als therapeutischer Wirkstoff .
Eigenschaften
IUPAC Name |
1-[4-(3-ethyl-7-morpholin-4-yltriazolo[4,5-d]pyrimidin-5-yl)phenyl]-3-[4-(4-methylpiperazine-1-carbonyl)phenyl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H34N10O3/c1-3-39-27-24(34-35-39)26(37-16-18-42-19-17-37)32-25(33-27)20-4-8-22(9-5-20)30-29(41)31-23-10-6-21(7-11-23)28(40)38-14-12-36(2)13-15-38/h4-11H,3,12-19H2,1-2H3,(H2,30,31,41) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAXFYGBKZSQBIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=NC(=N2)C3=CC=C(C=C3)NC(=O)NC4=CC=C(C=C4)C(=O)N5CCN(CC5)C)N6CCOCC6)N=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H34N10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30657809 | |
| Record name | N-{4-[3-Ethyl-7-(morpholin-4-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl]phenyl}-N'-[4-(4-methylpiperazine-1-carbonyl)phenyl]urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30657809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
570.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1173204-81-3 | |
| Record name | PKI-402 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1173204813 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-{4-[3-Ethyl-7-(morpholin-4-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl]phenyl}-N'-[4-(4-methylpiperazine-1-carbonyl)phenyl]urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30657809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PKI-402 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A5XSH56P2N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


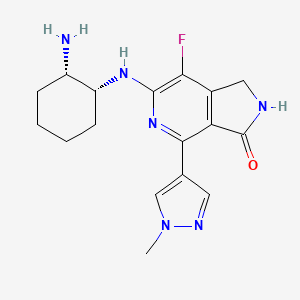
![2-amino-N-[2-methoxy-5-[5-(3,4,5-trimethoxyphenyl)-1,2-oxazol-4-yl]phenyl]-3-phenylpropanamide;hydrochloride](/img/structure/B612051.png)
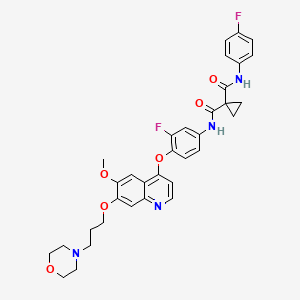
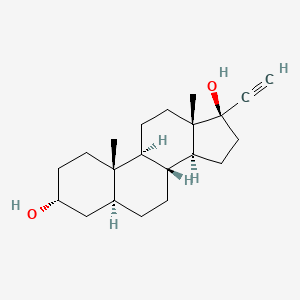


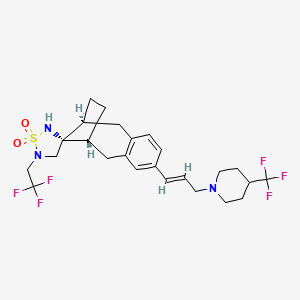

![(2S)-1-[(2S)-2-cyclohexyl-2-[[(2S)-2-(methylamino)propanoyl]amino]acetyl]-N-(4-phenylthiadiazol-5-yl)pyrrolidine-2-carboxamide](/img/structure/B612063.png)

